molecular formula C19H26N4O2+2 B11643630 5-({2-[benzyl(dimethyl)ammonio]ethyl}carbamoyl)-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium

5-({2-[benzyl(dimethyl)ammonio]ethyl}carbamoyl)-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium

Cat. No.: B11643630
M. Wt: 342.4 g/mol
InChI Key: ZNWUXMBVLVMAMM-UHFFFAOYSA-P
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Description

This compound, with the molecular formula C₁₉H₂₆Cl₂N₄O₂ , is a charged pyridinium derivative. It features a benzyl group, a dimethylammonioethyl moiety, and a hydroxyimino group. The compound’s structure is as follows:

Structure: C₁₉H₂₆Cl₂N₄O₂ChemSpider ID: 21339937\text{Structure: } \text{C₁₉H₂₆Cl₂N₄O₂} \\ \text{ChemSpider ID: 21339937} Structure: C₁₉H₂₆Cl₂N₄O₂ChemSpider ID: 21339937

Properties

Molecular Formula

C19H26N4O2+2

Molecular Weight

342.4 g/mol

IUPAC Name

benzyl-[2-[[6-[(E)-hydroxyiminomethyl]-1-methylpyridin-1-ium-3-carbonyl]amino]ethyl]-dimethylazanium

InChI

InChI=1S/C19H24N4O2/c1-22-14-17(9-10-18(22)13-21-25)19(24)20-11-12-23(2,3)15-16-7-5-4-6-8-16/h4-10,13-14H,11-12,15H2,1-3H3/p+2

InChI Key

ZNWUXMBVLVMAMM-UHFFFAOYSA-P

Isomeric SMILES

C[N+]1=C(C=CC(=C1)C(=O)NCC[N+](C)(C)CC2=CC=CC=C2)/C=N/O

Canonical SMILES

C[N+]1=C(C=CC(=C1)C(=O)NCC[N+](C)(C)CC2=CC=CC=C2)C=NO

Origin of Product

United States

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